5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

説明

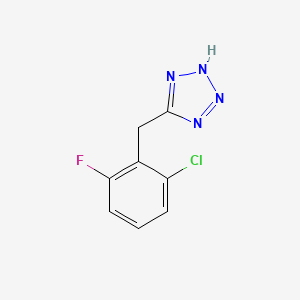

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 2-chloro-6-fluorobenzyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium carbonate, and various nucleophiles can be used under reflux conditions in solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be formed.

Oxidation Products: Oxidation of the tetrazole ring can lead to the formation of azides or other nitrogen-containing compounds.

科学的研究の応用

Pharmaceutical Development

Role as a Building Block:

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of anti-inflammatory and analgesic agents. The tetrazole moiety is known for mimicking carboxylic acids, enhancing the compound's binding affinity to biological targets, thus improving drug efficacy.

Case Study:

In a study focused on the synthesis of novel tetrazole derivatives, researchers demonstrated that substituting different groups on the tetrazole ring could significantly alter biological activity. For instance, compounds synthesized from this compound exhibited promising results in inhibiting specific enzyme activities associated with inflammatory pathways .

Agricultural Chemicals

Development of Agrochemicals:

The compound is utilized in formulating agrochemicals, particularly herbicides and fungicides. Its unique properties contribute to enhanced crop protection strategies.

Research Findings:

Studies have shown that derivatives of this compound can effectively inhibit fungal pathogens, thereby improving crop yields. The chlorinated and fluorinated substituents are believed to enhance the compound's lipophilicity and bioavailability, making it more effective as a pesticide .

Material Science

Advanced Materials Development:

In material science, this compound is investigated for its potential in creating advanced polymers and coatings. Its thermal stability and mechanical properties make it suitable for applications in high-performance materials.

Experimental Insights:

Research has indicated that incorporating tetrazole units into polymer backbones can significantly improve thermal resistance and mechanical strength. For example, polymers synthesized using this compound as a monomer displayed enhanced durability under extreme conditions .

Analytical Chemistry

Reagent in Analytical Methods:

The compound is also employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances.

Application Example:

In analytical studies, this compound has been used to develop methods for detecting trace amounts of pesticides in environmental samples. Its ability to form stable complexes with metal ions enhances the sensitivity of detection methods .

Summary Table of Applications

作用機序

The mechanism of action of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- 5-(2-Chlorobenzyl)-2H-tetrazole

- 5-(2-Fluorobenzyl)-2H-tetrazole

- 5-(2-Bromobenzyl)-2H-tetrazole

Uniqueness

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution enhances its chemical reactivity and binding properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

生物活性

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H8ClF N4

- CAS Number : 874607-03-1

The presence of a tetrazole ring enhances its potential as a bioisostere for carboxylic acids, influencing its pharmacological properties significantly .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole moiety can mimic carboxylic acid functionalities, allowing it to engage in hydrogen bonding and ionic interactions with proteins and enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical in cancer and neurological disorders.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of tetrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant efficacy in animal models of epilepsy. The structure-activity relationship (SAR) indicates that substitutions on the benzyl ring can enhance efficacy while reducing toxicity .

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| This compound | TBD | TBD |

| Standard Drug A | 50.8 | 8.96 |

| Standard Drug B | 54.8 | 9.30 |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research indicates that tetrazoles can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Glioblastoma | <10 |

| Human Melanoma | <15 |

Case Studies

- Anticonvulsant Evaluation : A study reported that derivatives of tetrazoles, including those with chloro and fluorine substitutions, showed improved anticonvulsant activity compared to their non-substituted counterparts. The protective index was notably higher, indicating a favorable therapeutic window .

- Anticancer Research : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human melanoma cells, with an IC50 value lower than many established chemotherapeutic agents .

特性

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDYLDZZRANLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625646 | |

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874607-03-1 | |

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。